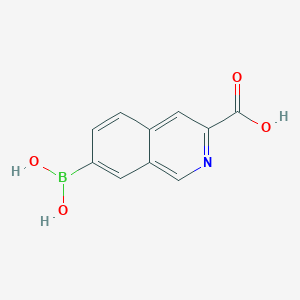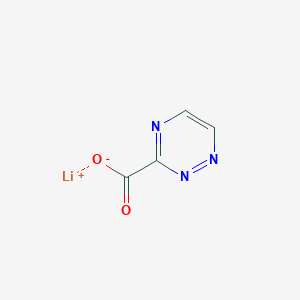
Lithium 1,2,4-triazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 1,2,4-triazine-3-carboxylate is a chemical compound with the molecular formula C₄H₂LiN₃O₂. It is a lithium salt derived from 1,2,4-triazine-3-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: Lithium 1,2,4-triazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazine-3-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions: Lithium 1,2,4-triazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lithium 1,2,4-triazine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other lithium-containing compounds and materials.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as lithium-ion batteries and other energy storage devices.
作用機序
The mechanism by which lithium 1,2,4-triazine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In lithium-ion batteries, it may participate in redox reactions, contributing to the overall charge-discharge cycle.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Lithium-Ion Batteries: Participates in redox reactions involving lithium ions and electrode materials.
類似化合物との比較
Lithium 1,2,4-triazine-3-carboxylate is unique in its structure and properties compared to other lithium salts and triazine derivatives. Some similar compounds include:
Lithium carbonate (Li₂CO₃): A widely used lithium salt with different chemical and physical properties.
1,2,4-triazine-3-carboxylic acid: The parent acid from which this compound is derived.
Covalent triazine-based frameworks (CTFs): Organic compounds used in energy storage applications, similar to this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C4H2LiN3O2 |
|---|---|
分子量 |
131.0 g/mol |
IUPAC名 |
lithium;1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C4H3N3O2.Li/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |
InChIキー |
FCDSMFKDBSAGBY-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=NC(=N1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


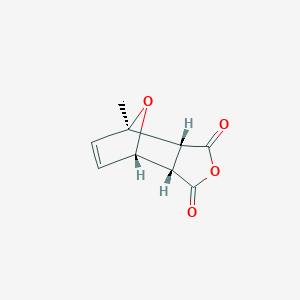
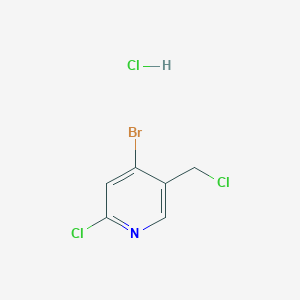
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)
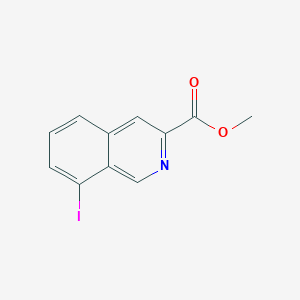
![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
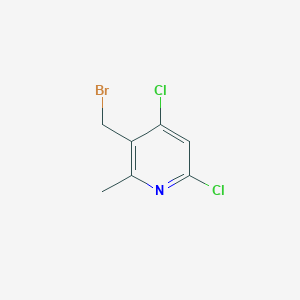
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
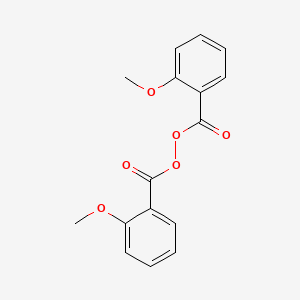
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)


